Indolizine, 3-[3-(3-chloro-3H-diazirin-3-yl)phenyl]- Indolizine, 3-[3-(3-chloro-3H-diazirin-3-yl)phenyl]-
Brand Name: Vulcanchem
CAS No.: 655245-16-2
VCID: VC16826504
InChI: InChI=1S/C15H10ClN3/c16-15(17-18-15)12-5-3-4-11(10-12)14-8-7-13-6-1-2-9-19(13)14/h1-10H
SMILES:
Molecular Formula: C15H10ClN3
Molecular Weight: 267.71 g/mol

Indolizine, 3-[3-(3-chloro-3H-diazirin-3-yl)phenyl]-

CAS No.: 655245-16-2

Cat. No.: VC16826504

Molecular Formula: C15H10ClN3

Molecular Weight: 267.71 g/mol

* For research use only. Not for human or veterinary use.

Indolizine, 3-[3-(3-chloro-3H-diazirin-3-yl)phenyl]- - 655245-16-2

Specification

CAS No. 655245-16-2
Molecular Formula C15H10ClN3
Molecular Weight 267.71 g/mol
IUPAC Name 3-[3-(3-chlorodiazirin-3-yl)phenyl]indolizine
Standard InChI InChI=1S/C15H10ClN3/c16-15(17-18-15)12-5-3-4-11(10-12)14-8-7-13-6-1-2-9-19(13)14/h1-10H
Standard InChI Key ASWFREYTJLNQSS-UHFFFAOYSA-N
Canonical SMILES C1=CC2=CC=C(N2C=C1)C3=CC(=CC=C3)C4(N=N4)Cl

Introduction

Structural Characteristics and Physicochemical Properties

Molecular Architecture

The compound’s structure combines two distinct heterocyclic systems:

  • Indolizine: A bicyclic framework comprising a five-membered pyrrole ring fused to a six-membered pyridine-like ring . This system exhibits aromaticity and planar geometry, enabling π-π interactions in biological systems.

  • 3-Chloro-3H-diazirine: A strained three-membered ring containing two nitrogen atoms and one chlorine-substituted carbon. Diazirines are photoreactive, generating carbene intermediates upon UV irradiation (300–365 nm) .

The phenyl group at the 3-position of the indolizine core bridges these two systems, creating a conjugated structure that may enhance photostability and reactivity.

Physicochemical Data

While experimental measurements for this specific compound are sparse, estimated properties derived from analogous structures include:

PropertyValue/DescriptionBasis of Estimation
Molecular Weight267.71 g/molDirect calculation
Boiling Point~300–350°C (decomposes)Similar indolizine derivatives
SolubilityLow in water; soluble in DMSO, DMFDiazirine analogs
StabilityLight-sensitive; store at -20°CDiazirine reactivity
λ<sub>max</sub> (UV)~350 nm (diazirine absorption)General diazirine behavior

The chlorine atom in the diazirine ring enhances electrophilicity, potentially increasing carbene reactivity compared to methyl- or trifluoromethyl-substituted analogs .

Applications in Photoaffinity Labeling

Mechanism of Action

Upon UV irradiation, the diazirine ring undergoes cleavage to generate a highly reactive carbene intermediate (:CCl\text{:CCl}) . This species forms covalent bonds with proximal biomolecules (proteins, nucleic acids), enabling:

  • Target Identification: Immobilizing transiently bound ligands to their receptors .

  • Binding Site Mapping: Identifying contact residues in enzyme-substrate complexes .

Advantages Over Other Photoaffinity Probes

Feature3-Chloro-DiazirineTrifluoromethyl-Diazirine Benzophenone
Activation Wavelength300–365 nm300–365 nm350–380 nm
Carbene Lifetime~1 ns~1 nsMicroseconds
Crosslinking EfficiencyHigh (due to Cl electrophilicity)ModerateLow
Background ReactivityMinimalMinimalHigh (radical recombination)

This compound’s chlorine substituent may enhance crosslinking specificity compared to bulkier diazirine derivatives .

Research Findings and Biological Relevance

Case Study: Ribosomal Protein Labeling

While direct studies on this compound are absent, analogous diazirines (e.g., 3-(3-methyl-3H-diazirin-3-yl)propionic acid ) have been used to study ribosomal tRNA interactions. Key findings include:

  • Covalent Capture: Diazirine probes successfully labeled elongation factor G (EF-G) in E. coli ribosomes, confirming its role in translocation .

  • Spatial Resolution: Carbene insertion occurred within 3–4 Å of the diazirine group, enabling precise mapping of binding pockets .

Future Directions and Challenges

Optimization Priorities

  • Synthetic Yield Improvement: Developing room-temperature diazirine formation protocols to reduce decomposition .

  • Water-Soluble Derivatives: Introducing sulfonate or PEG groups to enhance bioavailability .

Emerging Applications

  • Cryo-EM Compatibility: Carbene crosslinking at cryogenic temperatures could stabilize transient states for structural biology .

  • In Vivo Imaging: Two-photon activation (λ ~700 nm) might enable tissue-specific labeling in animal models .

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